![molecular formula C15H13ClO2 B14300605 [2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol CAS No. 112704-29-7](/img/structure/B14300605.png)
[2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol: is an organic compound that belongs to the class of epoxides It features a three-membered oxirane ring attached to a chlorophenyl and a phenyl group, with a hydroxymethyl group attached to the oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol typically involves the epoxidation of a suitable precursor. One common method is the reaction of 4-chlorobenzaldehyde with styrene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the desired epoxide under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products:
Oxidation: Formation of [2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]carboxylic acid.
Reduction: Formation of [2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form new chemical bonds.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol involves its ability to react with various biological molecules. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
[2-(4-Bromophenyl)-3-phenyloxiran-2-yl]methanol: Similar structure but with a bromine atom instead of chlorine.
[2-(4-Fluorophenyl)-3-phenyloxiran-2-yl]methanol: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness:
- The presence of the chlorine atom in [2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions compared to its bromine and fluorine analogs.
- The compound’s specific reactivity and potential biological activity make it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
112704-29-7 |
|---|---|
Formule moléculaire |
C15H13ClO2 |
Poids moléculaire |
260.71 g/mol |
Nom IUPAC |
[2-(4-chlorophenyl)-3-phenyloxiran-2-yl]methanol |
InChI |
InChI=1S/C15H13ClO2/c16-13-8-6-12(7-9-13)15(10-17)14(18-15)11-4-2-1-3-5-11/h1-9,14,17H,10H2 |
Clé InChI |
QFTAIMBFIKAHPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(O2)(CO)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


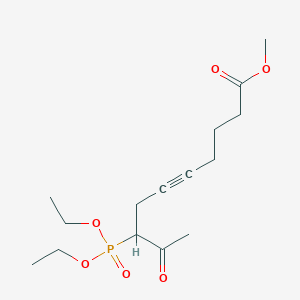
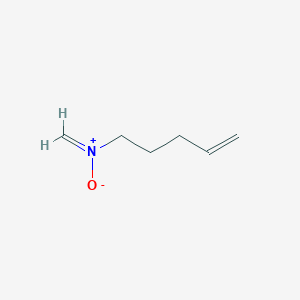

![1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride](/img/structure/B14300543.png)
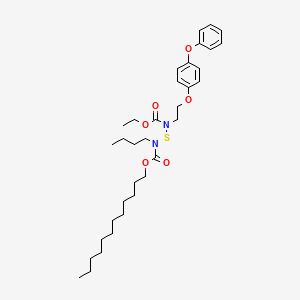
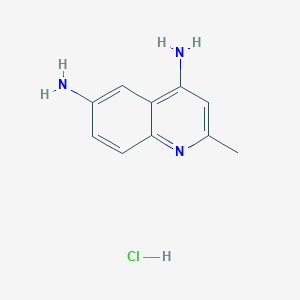
![2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide](/img/structure/B14300565.png)
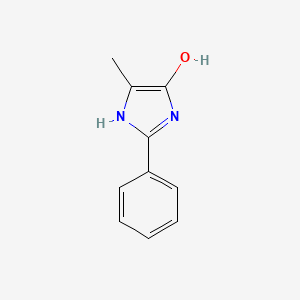
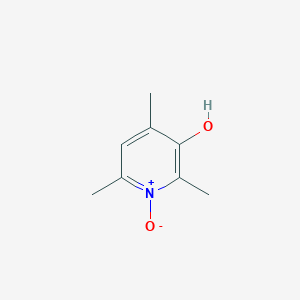
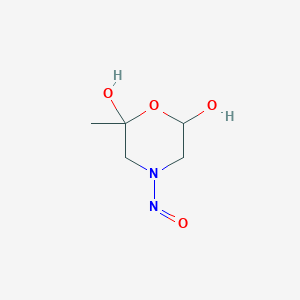
![2,2'-Difluoro-4'-propoxy[1,1'-biphenyl]-4-ol](/img/structure/B14300586.png)
![N,N'-Bis[(3-hydroxybutoxy)methyl]urea](/img/structure/B14300588.png)
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoic acid](/img/structure/B14300589.png)

